molecular formula C7H3F2NO4 B1602088 2,5-Difluoro-3-nitrobenzoic acid CAS No. 741721-49-3

2,5-Difluoro-3-nitrobenzoic acid

Cat. No. B1602088
CAS RN: 741721-49-3
M. Wt: 203.1 g/mol
InChI Key: KMUYMGMBJNSLQM-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is a compound that can be prepared from "2,4-dichloro-5-fluorobenzoic acid" . It’s used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination . Another compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield .


Molecular Structure Analysis

The molecular formula for “2,6-Difluoro-3-nitrobenzoic acid” is C7H3F2NO4, with an average mass of 203.100 Da and a monoisotopic mass of 203.003021 Da .


Chemical Reactions Analysis

The synthesis of “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” may involve reactions such as nitration, selective reduction, diazotisation, and chlorination .


Physical And Chemical Properties Analysis

The properties of “2,6-Difluoro-3-nitrobenzoic acid” include a melting point of 92-96°C, a predicted boiling point of 335.5±42.0 °C, a density of 1.661, and a pKa of 1.48±0.29 (Predicted) .

Scientific Research Applications

Synthesis of Antibacterial Compounds

2,5-Difluoro-3-nitrobenzoic acid: is a valuable intermediate in the synthesis of quinolone-3-carboxylic acids derivatives, which are a class of compounds with significant antibacterial properties . The introduction of fluorine atoms into the molecular structure can enhance the biological activity and stability of these compounds, making them potent against a variety of bacterial strains.

Development of Organic Synthesis Methodologies

The compound serves as a critical building block in organic synthesis, particularly in reactions involving the benzylic position . Its reactivity allows for the exploration of various synthetic routes, including nucleophilic substitution and free radical reactions, which are fundamental in creating complex organic molecules.

Creation of Fluoroarenes

Fluoroarenes are essential in the development of synthetic biologically active compounds and functional materials2,5-Difluoro-3-nitrobenzoic acid can be used to synthesize fluoroarene structures, which are components in many pharmaceuticals and agrochemicals due to their unique chemical properties .

Pharmaceutical Research

This compound is an important intermediate in pharmaceutical research. It can be utilized in the synthesis of various drug candidates, especially in the modification of their pharmacokinetic profiles. The presence of fluorine atoms often leads to increased metabolic stability and improved drug efficacy .

Material Science Applications

In material science, 2,5-Difluoro-3-nitrobenzoic acid can contribute to the development of new materials with specific electronic or photonic properties. The nitro group, in particular, can act as an electron acceptor, modifying the electronic characteristics of the material .

Catalysis Research

The study of catalysis often involves the use of benzoic acid derivatives2,5-Difluoro-3-nitrobenzoic acid can be employed in the investigation of transition-metal catalyzed reactions, which are pivotal in the field of green chemistry for creating more efficient and environmentally friendly synthetic processes .

Safety And Hazards

The safety data sheet for “2-Fluoro-3-nitrobenzoic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2,5-Difluoro-3-nitrobenzoic acid” are not available, the synthesis and study of similar compounds are valuable for the development of new pharmaceuticals and biologically active compounds .

properties

IUPAC Name

2,5-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUYMGMBJNSLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575960
Record name 2,5-Difluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-nitrobenzoic acid

CAS RN

741721-49-3
Record name 2,5-Difluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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